molecular formula C16H17BrN4OS B2892071 (4-Bromothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034493-80-4

(4-Bromothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2892071
CAS No.: 2034493-80-4
M. Wt: 393.3
InChI Key: GIEVSMLWBBJSDO-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17BrN4OS and its molecular weight is 393.3. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Applications

Compounds structurally related to (4-Bromothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their anticancer and antituberculosis activities. A study highlighted the synthesis of derivatives using the reductive amination method and their subsequent screening against human breast cancer cell lines and Mycobacterium tuberculosis. Some derivatives exhibited significant anticancer and antituberculosis activities, indicating their potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Tubulin Polymerization Inhibition and Apoptosis Induction

Another study focused on the design, synthesis, and evaluation of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates. These compounds were tested for their cytotoxic activity against various cancer cell lines. One particular compound demonstrated high cytotoxicity and was found to inhibit tubulin polymerization effectively, inducing apoptosis in cancer cells. This suggests its potential as a therapeutic agent for cancer treatment (Manasa et al., 2020).

Antimicrobial Activity

Derivatives containing the piperazinyl methanone structure have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives showed comparable or even better activity than well-known antibiotics such as ciprofloxacin, highlighting their potential as new antimicrobial agents (Foroumadi, Emami, Mehni, Moshafi, & Shafiee, 2005).

Alzheimer's Disease Therapeutics

Research into multifunctional amides, including compounds similar to this compound, has shown moderate enzyme inhibitory potentials and mild cytotoxicity. These properties suggest potential applications in developing new drugs for treating Alzheimer's disease, based on both in vitro enzyme inhibition and chemoinformatic properties (Hassan et al., 2018).

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-9-14(23-10-12)16(22)21-7-5-20(6-8-21)15-4-3-13(18-19-15)11-1-2-11/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVSMLWBBJSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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